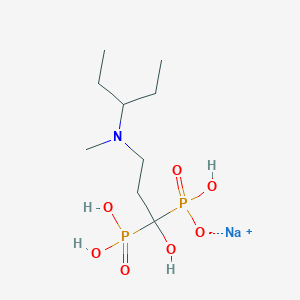
4-(Diphenylmethoxy)-1-methylpiperidine bromotheophylline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diphenylmethoxy)-1-methylpiperidine bromotheophylline is a complex organic compound that combines the structural elements of diphenylmethoxy, piperidine, and bromotheophylline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylmethoxy)-1-methylpiperidine bromotheophylline typically involves multiple steps. One common method starts with the reaction of benzhydrol and 4-hydroxypiperidine in the presence of p-toluenesulfonic acid monohydrate and toluene as a solvent. The mixture is refluxed with a Dean-Stark condenser for 3-4 hours. After cooling, the solution is washed with sodium hydroxide solution and water, then dried over anhydrous sodium sulfate. The solvent is removed under vacuum to obtain the crude product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Diphenylmethoxy)-1-methylpiperidine bromotheophylline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(Diphenylmethoxy)-1-methylpiperidine bromotheophylline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its use as a diuretic and in the treatment of premenstrual syndrome.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(Diphenylmethoxy)-1-methylpiperidine bromotheophylline involves its interaction with specific molecular targets and pathways. For example, bromotheophylline acts as a weak diuretic by increasing glomerular filtration and affecting tubular reabsorption, leading to increased excretion of sodium and chloride . This mechanism helps relieve bloating and menstrual pain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Theophylline: A methylxanthine derivative used to manage asthma and COPD.
Diphenhydramine: An antihistamine used to treat allergies and insomnia.
Piperidine derivatives: Various compounds with applications in pharmaceuticals and organic synthesis.
Uniqueness
4-(Diphenylmethoxy)-1-methylpiperidine bromotheophylline is unique due to its combination of structural elements, which confer specific chemical and biological properties. Its ability to act as a diuretic and its potential therapeutic applications distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
102071-21-6 |
|---|---|
Molekularformel |
C26H30BrN5O3 |
Molekulargewicht |
540.5 g/mol |
IUPAC-Name |
4-benzhydryloxy-1-methylpiperidine;8-bromo-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C19H23NO.C7H7BrN4O2/c1-20-14-12-18(13-15-20)21-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h2-11,18-19H,12-15H2,1H3;1-2H3,(H,9,10) |
InChI-Schlüssel |
ZVXNYTIIVKQCSH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3.CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bromo-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B14077139.png)
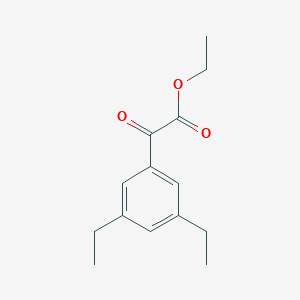
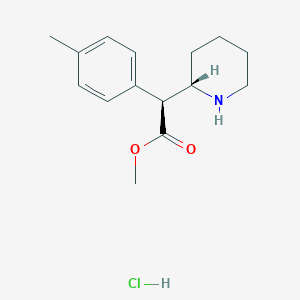

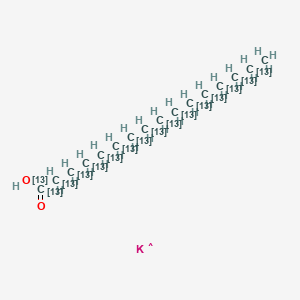

![1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine](/img/structure/B14077164.png)
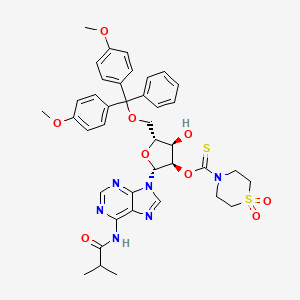
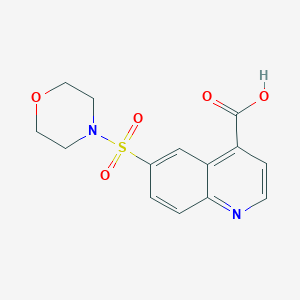
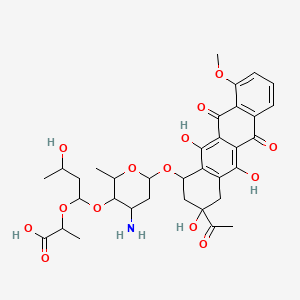


![4-[4,5-Dihydro-5-oxo-3-phenyl-4-(phenylmethylene)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B14077214.png)
